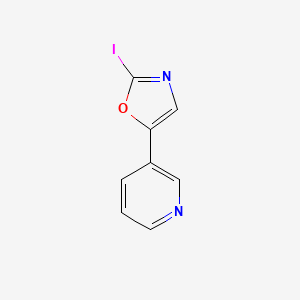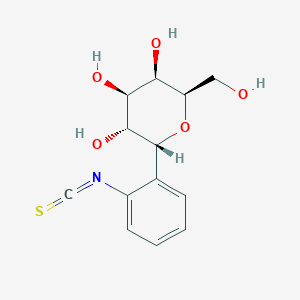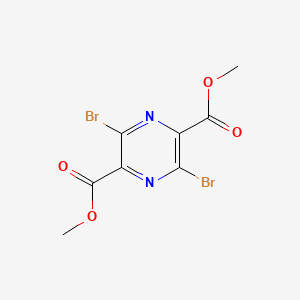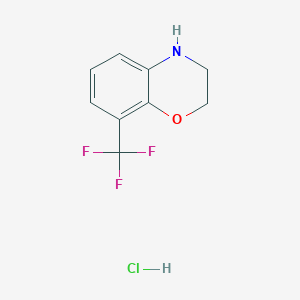
2-Iodo-5-(pyridin-3-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a pyridine ring, with an iodine atom attached to the oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom makes it a valuable intermediate for further functionalization through various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(pyridin-3-yl)oxazole can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For example, starting with 3-iodopyridine and an appropriate oxazole precursor, the compound can be synthesized through a cyclization reaction under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-(pyridin-3-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Cross-Coupling Reactions: Palladium catalysts and ligands are commonly used in Suzuki or Sonogashira couplings.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(pyridin-3-yl)oxazole, while a Suzuki coupling with phenylboronic acid would produce 2-phenyl-5-(pyridin-3-yl)oxazole.
Aplicaciones Científicas De Investigación
2-Iodo-5-(pyridin-3-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies investigating the biological activity of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-(pyridin-3-yl)oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding interactions through halogen bonding, while the oxazole and pyridine rings can participate in π-π stacking or hydrogen bonding with biological macromolecules. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
2-Iodo-5-(pyridin-3-yl)oxazole can be compared with other similar compounds, such as:
2-Iodo-5-(pyridin-2-yl)oxazole: This compound has the iodine atom and oxazole ring in the same positions but with the pyridine ring attached at a different position. The change in position can affect the compound’s reactivity and biological activity.
2-Bromo-5-(pyridin-3-yl)oxazole: The bromine atom in place of iodine can lead to differences in reactivity, particularly in substitution and coupling reactions.
2-Iodo-5-(pyridin-4-yl)oxazole: Similar to this compound, but with the pyridine ring attached at the 4-position, which can influence the compound’s properties and applications.
Propiedades
Fórmula molecular |
C8H5IN2O |
|---|---|
Peso molecular |
272.04 g/mol |
Nombre IUPAC |
2-iodo-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
Clave InChI |
BPOPGWNXVXOVTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN=C(O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)


![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)

![2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)

![4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
![5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B15329672.png)
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329684.png)
![2-Iodo-5,6-dimethylbenzo[d]thiazole](/img/structure/B15329687.png)

![3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15329694.png)
